molecular formula C11H16N2O4 B13547766 methyl O-(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)serinate

methyl O-(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)serinate

Cat. No.: B13547766
M. Wt: 240.26 g/mol
InChI Key: CELCOWGXCFSCJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl O-(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)serinate is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted with methyl and oxo groups, and a serinate moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl O-(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)serinate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,6-dimethyl-2-oxo-1,2-dihydropyridine with serine methyl ester under basic conditions. The reaction is often carried out in the presence of a suitable base such as potassium carbonate (K₂CO₃) in a solvent like acetonitrile . The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl O-(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)serinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The methyl and oxo groups on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Methyl O-(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)serinate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl O-(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)serinate is unique due to its specific substitution pattern on the pyridine ring and the presence of the serinate moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

methyl 2-amino-3-(1,2-dimethyl-6-oxopyridin-4-yl)oxypropanoate

InChI

InChI=1S/C11H16N2O4/c1-7-4-8(5-10(14)13(7)2)17-6-9(12)11(15)16-3/h4-5,9H,6,12H2,1-3H3

InChI Key

CELCOWGXCFSCJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1C)OCC(C(=O)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.